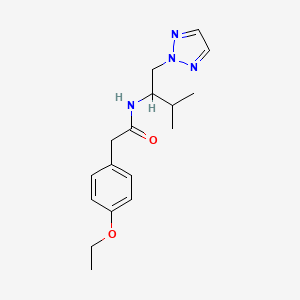![molecular formula C11H16F2O2Si B2937591 [3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane CAS No. 749230-38-4](/img/structure/B2937591.png)
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane is a chemical compound with the molecular formula C11H16F2O2Si and a molecular weight of 246.33 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a trimethylsilane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane typically involves the reaction of 3,6-difluoro-2-hydroxyphenyltrimethylsilane with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxymethoxy group can be substituted with other functional groups using reagents such as halides or alkylating agents.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of [3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The methoxymethoxy group provides additional sites for chemical modification, allowing for the fine-tuning of its properties. The trimethylsilane group imparts stability and lipophilicity, facilitating its incorporation into various chemical and biological systems .
Comparaison Avec Des Composés Similaires
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane can be compared with other similar compounds such as:
3,6-Difluoro-2-hydroxyphenyltrimethylsilane: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
3,6-Difluoro-2-methoxyphenyltrimethylsilane: Contains a methoxy group instead of a methoxymethoxy group, leading to variations in chemical behavior.
3,6-Difluoro-2-(methoxymethoxy)phenylmethane: Lacks the trimethylsilane group, affecting its stability and solubility properties.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and stability, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
[3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2Si/c1-14-7-15-10-8(12)5-6-9(13)11(10)16(2,3)4/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOFLKWURSFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1[Si](C)(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2937509.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)
![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2937520.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)



![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2937527.png)


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)
